molecular formula C10H6ClNO B6219277 5-chloroisoquinoline-7-carbaldehyde CAS No. 2751610-89-4

5-chloroisoquinoline-7-carbaldehyde

Cat. No.: B6219277
CAS No.: 2751610-89-4
M. Wt: 191.6
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Description

5-Chloroisoquinoline-7-carbaldehyde is a versatile halogenated heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. The compound features a reactive aldehyde group and a chloro substituent on an isoquinoline scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules . Isoquinoline-based structures are associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions . The aldehyde functional group is a highly valuable synthetic handle, allowing researchers to easily transform the compound through condensation reactions to form Schiff bases, or to incorporate it into more complex molecular architectures . Similarly, the chlorine atom enables further functionalization via cross-coupling reactions, facilitating the exploration of structure-activity relationships . This makes this compound a critical intermediate for synthesizing novel compounds for high-throughput screening and the development of potential therapeutic agents, particularly in neurological disorders and oncology research . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2751610-89-4

Molecular Formula

C10H6ClNO

Molecular Weight

191.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroisoquinoline-7-carbaldehyde can be achieved through various methods. One common approach involves the use of isoquinoline derivatives as starting materials. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, can be employed to produce isoquinolines by cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for the synthesis of isoquinoline and its derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 5-Chloroisoquinoline-7-carboxylic acid.

    Reduction: 5-Chloroisoquinoline-7-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloroisoquinoline-7-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of biological pathways and as a precursor for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloroisoquinoline-7-carbaldehyde involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can bind to various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 5-chloroisoquinoline-7-carbaldehyde with analogous isoquinoline and quinoline derivatives, focusing on structural features, physicochemical properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound Cl (C5), CHO (C7) C₁₀H₆ClNO 191.62 Electrophilic aldehyde; halogen enhances stability and reactivity Pharmaceutical intermediates, ligand synthesis, cross-coupling reactions
7-Isoquinolinecarboxaldehyde CHO (C7) C₁₀H₇NO 157.17 Similar aldehyde reactivity but lacks halogen; lower molecular weight Fluorescent probes, organic synthesis
5-Bromoisatin Br (C5), lactam structure C₈H₄BrNO₂ 242.03 Bromine increases steric hindrance; lactam ring differs from isoquinoline scaffold Antimicrobial agents, dye synthesis
7-Ethoxy-4-methylcoumarin OEt (C7), CH₃ (C4) C₁₂H₁₂O₃ 204.22 Ethoxy group enhances lipophilicity; coumarin core differs in ring structure UV absorbers, fluorescent markers

Key Findings:

Halogen Effects: The chlorine in this compound improves oxidative stability compared to non-halogenated analogs like 7-isoquinolinecarboxaldehyde. This also modulates electronic effects, enhancing its suitability for Suzuki-Miyaura couplings .

Aldehyde Reactivity: The aldehyde group enables condensation reactions (e.g., with amines to form Schiff bases), a feature shared with 7-isoquinolinecarboxaldehyde. However, the chloro substituent increases electrophilicity, accelerating nucleophilic attacks .

Structural Analogues : Compounds like 5-bromoisatin and 7-ethoxy-4-methylcoumarin differ in core scaffolds (lactam vs. coumarin) but share halogen or alkoxy substituents. These differences impact solubility and biological activity .

Research and Analytical Considerations

  • Synthesis Challenges : Introducing both chloro and aldehyde groups requires precise regioselective conditions. Chlorination at the 5-position often demands directed ortho-metalation or halogenation catalysts .
  • Analytical Methods: HPLC-MS: Used to distinguish this compound from non-halogenated analogs (e.g., 7-isoquinolinecarboxaldehyde) via mass fragmentation patterns . NMR Spectroscopy: The aldehyde proton (~10 ppm in ¹H NMR) and chlorine-induced deshielding in aromatic protons aid structural confirmation .
  • Cost and Ambiguity: As noted in REACH guidance, halogenated compounds often require costly analyses (e.g., isotopic labeling) to resolve ambiguities in trace impurity profiling .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 5-chloroisoquinoline-7-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by chlorination. Key steps include:

  • Starting with isoquinoline-7-carbaldehyde (CAS: 87087-20-5) as a precursor .
  • Chlorination using sulfuryl chloride (SO2_2Cl2_2) at 0–5°C to minimize side reactions like over-chlorination or oxidation .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    • Critical Considerations : Monitor reaction temperature to avoid decomposition of the aldehyde group. Yield optimization requires strict control of stoichiometry (e.g., 1.2 equivalents of chlorinating agent).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the aldehyde proton (δ ~10.2 ppm) and chlorine substitution (deshielding of adjacent protons) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 192.0321 for C10_{10}H6_6ClNO) .
  • FT-IR : Strong absorption bands at ~1680 cm1^{-1} (C=O stretch) and ~750 cm1^{-1} (C-Cl stretch) .
    • Data Interpretation Challenges : Overlapping peaks in aromatic regions (e.g., 1^1H NMR) may require 2D-COSY or HSQC for resolution.

Q. How does the aldehyde group in this compound influence its stability under varying storage conditions?

  • Methodology :

  • Stability Testing : Store under argon at –20°C to prevent oxidation of the aldehyde to carboxylic acid .
  • Degradation Analysis : Monitor via TLC or HPLC over time; degradation products include 5-chloroisoquinoline-7-carboxylic acid (oxidation) and dimerization byproducts .
    • Recommendations : Use stabilizers like BHT (butylated hydroxytoluene) in solution phases to prolong shelf life.

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproduct formation during the synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use a central composite design to evaluate variables (temperature, reagent equivalents, solvent polarity). For example, dichloromethane enhances selectivity over DMF due to reduced nucleophilicity .
  • Byproduct Identification : LC-MS/MS identifies dimers (e.g., m/z 383.05) and oxidized products, guiding adjustments to reaction time and stoichiometry .
    • Data-Driven Adjustments : Reduce temperature to 0°C and limit chlorinating agent to 1.1 equivalents to suppress over-chlorination.

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for aldehyde reactivity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., aldehyde carbon) prone to nucleophilic attack .
    • Validation : Compare computational results with experimental kinetics (e.g., reaction with hydrazines or Grignard reagents).

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement; key parameters include R-factor (<5%) and thermal displacement parameters .
  • Twinned Data Handling : Apply twin-law matrices in SHELXE to resolve overlapping reflections in chiral derivatives .
    • Challenges : Poor crystal quality due to aldehyde reactivity may require rapid data collection at low temperatures (100 K).

Q. How do researchers reconcile contradictory data in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodology :

  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial assays) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Mechanistic Studies : Use isotopic labeling (13^{13}C-aldehyde) to track metabolic pathways and confirm bioactivity hypotheses .
    • Case Study : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., serum protein binding), requiring standardization of protocols .

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